

Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl (2-oxo-4-phenylbutyl)phosphonate*

Cat. No.: *B1301948*

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An In-depth Technical Guide on the Structural Properties of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, with the CAS Registry Number 41162-19-0, is an organophosphorus compound of significant interest in pharmaceutical and chemical research.^[1] Systematically named 1-dimethoxyphosphoryl-4-phenylbutan-2-one, its structure features a four-carbon chain with a ketone at the second position, a phenyl group at the fourth, and a dimethyl phosphonate group at the first position.^[1] This compound is notably recognized as an impurity of Bimatoprost, an anti-glaucoma medication that is a synthetic prostamide structurally related to prostaglandin F_{2α}.^{[2][3][4]} This guide provides a comprehensive overview of its structural properties, characterization methods, and synthesis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General Properties

Property	Value	Reference
CAS Number	41162-19-0	[1][2]
Molecular Formula	C ₁₂ H ₁₇ O ₄ P	[1][2]
Molecular Weight	256.23 g/mol	[1][2][4]
Appearance	Clear yellow liquid or solid	[3]

| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |[1] |

Table 2: Quantitative Physical Data

Property	Value
Exact Mass	256.0864 Da[1]
Density	1.152 - 1.2 g/cm ³ [1][2][3]
Melting Point	120-122 °C[1][2][3]
Boiling Point	362.7 °C at 760 mmHg; 120-122 °C at 0.5 mmHg[1][2][3]
Flash Point	>110 °C[2]

| Refractive Index | 1.494[2][3] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are powerful tools for elucidating the molecular structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20–7.40	Multiplet	-	Aromatic protons (C ₆ H ₅)[1]
3.65–3.75	Doublet	10.8	Methoxy protons (OCH ₃)[1]

| 2.50–2.90 | Complex Multiplet | - | Methylene groups (CH₂)[1] |

Table 4: ³¹P NMR Data (161.9 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
---------------------------------	------------

| 20–25 | Phosphonate ester[1] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
1715–1725	C=O stretch (ketone)[1]
1240–1260	P=O stretch (strong)[1]
1020–1050	P-O-C asymmetric stretch[1]

| 950–980 | P-O-C symmetric stretch[1] |

Thermal Analysis

Thermal analysis provides insights into the compound's stability.

- Thermogravimetric Analysis (TGA): Shows decomposition beginning above 250°C, with the release of phosphorus oxides and aromatic hydrocarbons.[1]
- Differential Scanning Calorimetry (DSC): Indicates no polymorphic transitions below its melting point.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{31}P NMR spectra on a 400 MHz spectrometer.
- ^1H NMR: Obtain the spectrum using a standard pulse sequence, typically with a spectral width covering 0-10 ppm.
- ^{31}P NMR: Acquire the proton-decoupled ^{31}P spectrum with a spectral width appropriate for phosphonate esters (e.g., -50 to +50 ppm). The chemical shifts are referenced to an external 85% H_3PO_4 standard.

IR Spectroscopy Protocol

- Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- Data Acquisition: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .
- Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric CO_2 and H_2O .

High-Resolution Mass Spectrometry (HRMS) Protocol

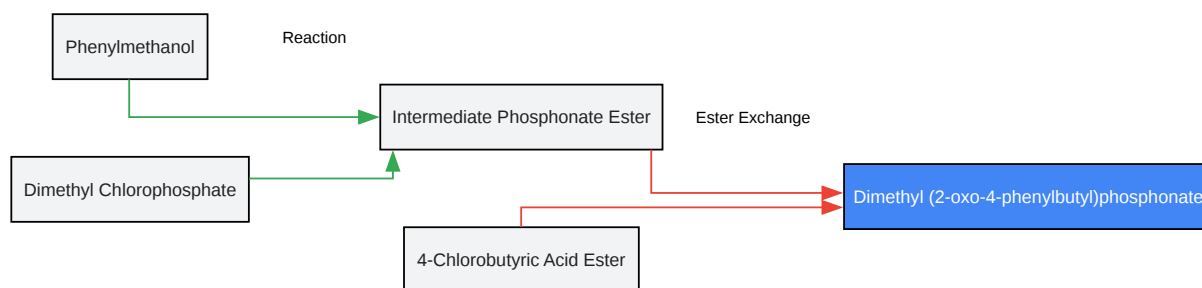
- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable volatile solvent like acetonitrile or methanol.
- **Ionization:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.
- **Mass Analysis:** Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass of the molecular ion.
- **Formula Confirmation:** Compare the measured exact mass to the calculated mass for the molecular formula $C_{12}H_{17}O_4P$ to confirm the elemental composition.^[1]

Synthesis and Context

Understanding the synthesis and chemical relationships of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** is vital for its study.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process.^[1] The logical flow of this synthesis is depicted below.

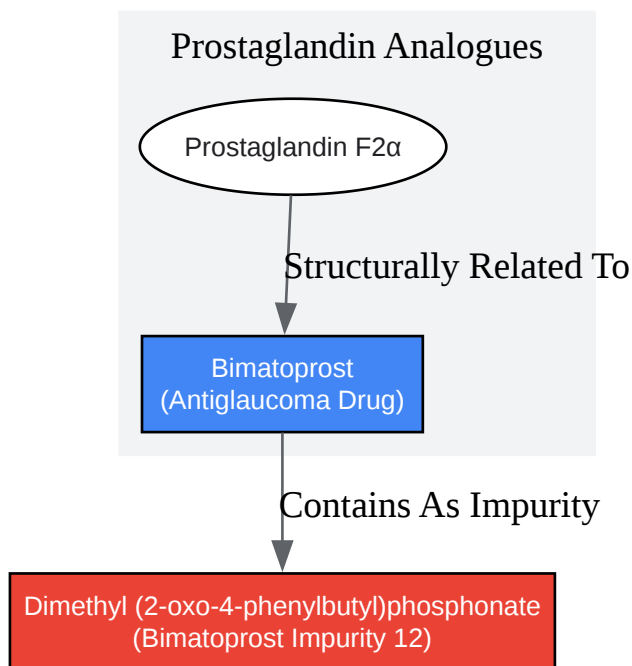


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Synthetic route for **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**.

Relationship to Bimatoprost

This phosphonate is a known impurity of Bimatoprost, a prostaglandin analogue. This relationship is important in the context of pharmaceutical quality control.

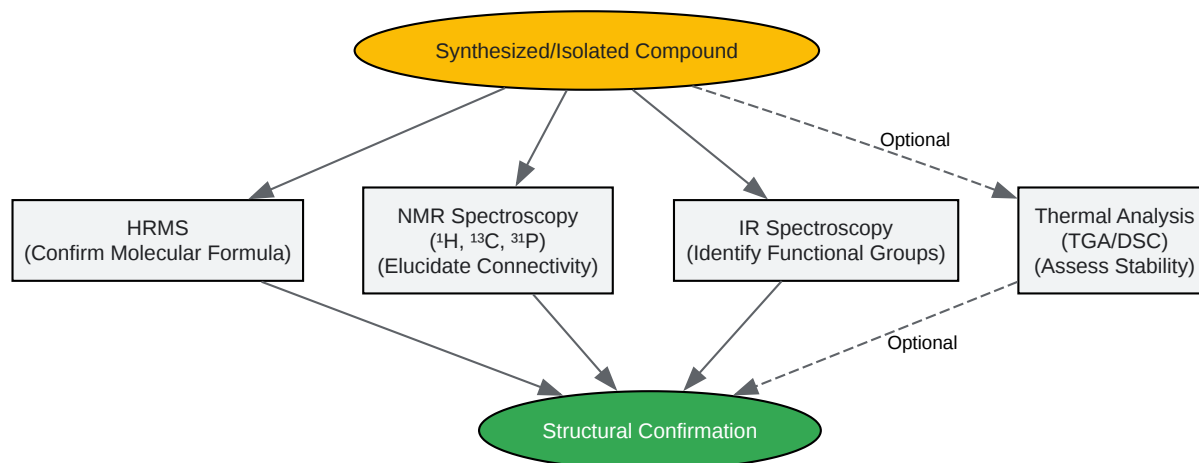


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Contextual relationship of the target compound to Bimatoprost.

General Characterization Workflow

A standard workflow for the structural identification and characterization of a novel or synthesized compound is illustrated below.



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A typical workflow for chemical structure characterization.

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- To cite this document: BenchChem. [Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301948#dimethyl-2-oxo-4-phenylbutyl-phosphonate-structural-properties\]](https://www.benchchem.com/product/b1301948#dimethyl-2-oxo-4-phenylbutyl-phosphonate-structural-properties)

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